molecular formula C11H7ClN4 B8645992 5-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-29-7

5-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No. B8645992
M. Wt: 230.65 g/mol
InChI Key: QSXRUMZWAOWFCH-UHFFFAOYSA-N
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Patent
US04460773

Procedure details

In 5.0 (0.053 mole) of phenol was dissolved 0.34 g (0.0085 mole) of sodium hydroxide, and 1.00 g (0.0043 mole) of 5-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine was added to the solution. The mixture was maintained at 150° C. for 2 hours. The reaction mixture was dissolved in chloroform, and the resulting solution was washed with an aqueous 10% solution of sodium hydroxide and then dried. The solvent was removed by distillation, and the residue was recrystallized from a benzene-hexane mixed solvent to obtain 1.20 g (the yield was 92%) of 5-phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine in the form of a colorless needle crystal.
[Compound]
Name
5.0
Quantity
0.053 mol
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[C:4]1[N:5]=[C:6]2[CH:12]=[N:11][N:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:7]2=[N:8][CH:9]=1>C1(O)C=CC=CC=1.C(Cl)(Cl)Cl>[O:1]([C:4]1[N:5]=[C:6]2[CH:12]=[N:11][N:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:7]2=[N:8][CH:9]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
5.0
Quantity
0.053 mol
Type
reactant
Smiles
Name
Quantity
0.34 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=C2C(=NC1)N(N=C2)C2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
WASH
Type
WASH
Details
the resulting solution was washed with an aqueous 10% solution of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a benzene-hexane mixed solvent

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1N=C2C(=NC1)N(N=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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